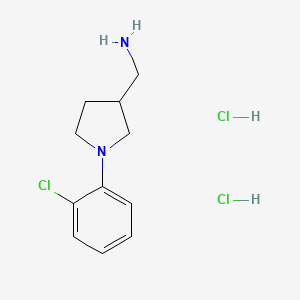
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further linked to a methanamine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Crystallization: The final product is purified through techniques such as recrystallization, chromatography, or distillation to obtain the desired dihydrochloride salt.
化学反应分析
Types of Reactions
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups. The chlorophenyl group and pyrrolidine ring play crucial roles in binding to the target sites, while the methanamine group may participate in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol share structural similarities with (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride.
Chlorophenyl Compounds: Other compounds containing the chlorophenyl group, such as 2-chlorobenzylamine and 2-chlorophenylacetic acid, exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its structural features, including the chlorophenyl group, pyrrolidine ring, and methanamine group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H17Cl3N2 |
|---|---|
分子量 |
283.6 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;;/h1-4,9H,5-8,13H2;2*1H |
InChI 键 |
DYGNQWHJWRMCMS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


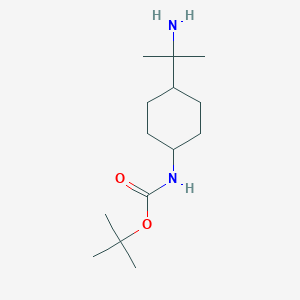

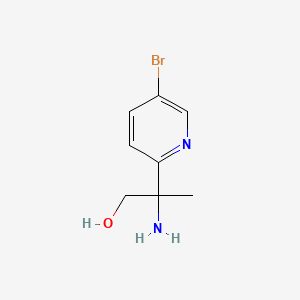
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)
![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
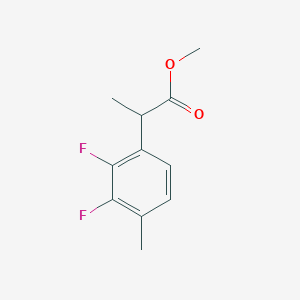
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
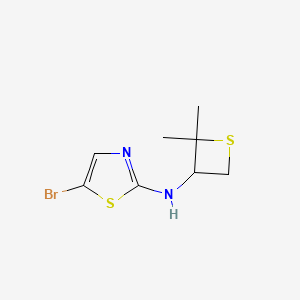
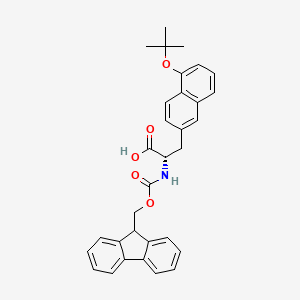

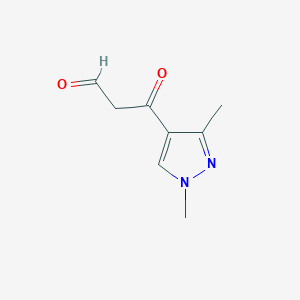
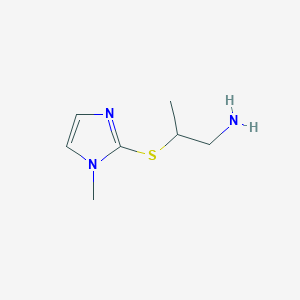
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
